Methyl 7-methoxyquinoline-4-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 7-methoxyquinoline-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-methoxyquinoline-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H11NO3 |

|---|---|

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

methyl 7-methoxyquinoline-4-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-15-8-3-4-9-10(12(14)16-2)5-6-13-11(9)7-8/h3-7H,1-2H3 |

InChI-Schlüssel |

JCSLYTXDTLXFDM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=NC=CC(=C2C=C1)C(=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

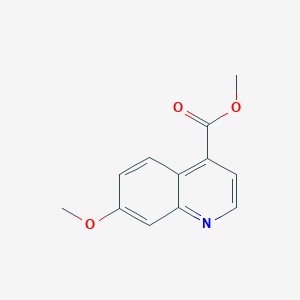

Chemical structure and properties of Methyl 7-methoxyquinoline-4-carboxylate

An In-depth Technical Guide to Methyl 7-methoxyquinoline-4-carboxylate

Prepared by: Senior Application Scientist, Gemini Division

Introduction

Methyl 7-methoxyquinoline-4-carboxylate is a heterocyclic aromatic compound belonging to the quinoline class. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with diverse therapeutic activities, including antimalarial and anticancer agents. This molecule, characterized by a methoxy group at the 7-position and a methyl ester at the 4-position, represents a key synthetic intermediate and building block for the development of more complex, biologically active compounds. Its specific substitution pattern makes it a valuable precursor for probing structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of its chemical structure, properties, a robust synthesis strategy, and its context within modern chemical research.

Chemical Structure and Identifiers

The molecular structure consists of a bicyclic quinoline core, which is a fusion of a benzene ring and a pyridine ring. The methoxy (-OCH₃) group is attached at position C7 of the benzene ring, and the methyl carboxylate (-COOCH₃) group is at position C4 of the pyridine ring.

Chemical Structure Diagram

Caption: Chemical structure of Methyl 7-methoxyquinoline-4-carboxylate.

Key Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1017969-31-1 | |

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | |

| IUPAC Name | methyl 7-methoxyquinoline-4-carboxylate | |

| InChI | 1S/C12H11NO3/c1-15-8-3-4-9-10(12(14)16-2)5-6-13-11(9)7-8/h3-7H,1-2H3 | |

| InChIKey | JCSLYTXDTLXFDM-UHFFFAOYSA-N | |

| Synonyms | Methyl 7-methoxy-4-quinolinecarboxylate |

Physicochemical and Safety Properties

This compound is typically supplied as a solid for research and development purposes. Proper handling and storage are crucial for maintaining its integrity.

Physical and Storage Properties

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Purity | ≥98% (Typical) | |

| Storage | Sealed in a dry environment at room temperature. |

Safety and Hazard Information

As a laboratory chemical, Methyl 7-methoxyquinoline-4-carboxylate should be handled with appropriate personal protective equipment (PPE).

| Hazard Class | Code | Description | Source(s) |

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | ||

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation |

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines is a well-established field in organic chemistry. For the specific substitution pattern of Methyl 7-methoxyquinoline-4-carboxylate, the Gould-Jacobs reaction is the most logical and field-proven synthetic strategy.[1][2] This method is particularly effective for anilines bearing electron-donating groups, such as the methoxy group in our precursor.[3]

The reaction proceeds in two main stages:

-

Condensation: An appropriately substituted aniline (3-methoxyaniline) is reacted with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution on the enol ether of DEEM, forming an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution at high temperatures, typically in a high-boiling solvent like diphenyl ether, to form the quinoline ring system. This cyclization preferentially occurs at the position ortho to the activating amino group and para to the meta-directing methoxy group, ensuring the desired 7-methoxy regiochemistry.

The resulting product is a 4-hydroxyquinoline-3-carboxylate ester, which must then be converted to the target molecule.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Methyl 7-methoxyquinoline-4-carboxylate.

Detailed Experimental Protocol (Exemplary)

Step 1 & 2: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (via Gould-Jacobs) [3][4]

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 120°C for 1-2 hours. Ethanol is evolved during this condensation step.

-

Causality Check: This initial condensation forms the key acyclic intermediate. The temperature is sufficient to drive the reaction without causing premature cyclization or degradation.

-

Add a high-boiling solvent (e.g., diphenyl ether) to the flask and heat the mixture to 250°C. Maintain this temperature for 30-60 minutes.

-

Causality Check: The high temperature provides the activation energy required for the endergonic intramolecular electrophilic aromatic substitution (the cyclization). The choice of solvent is critical to reach this temperature safely.

-

Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.

Step 3: Hydrolysis to 7-Methoxyquinoline-4-carboxylic Acid

-

Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 2-4 hours until the solid dissolves and the ester is fully hydrolyzed.

-

Cool the solution to 0°C and acidify with concentrated HCl until the pH is ~2-3.

-

Causality Check: The strong base saponifies both the ester at C3 and can also lead to decarboxylation. Subsequent acidification protonates the carboxylate and causes the product to precipitate from the aqueous solution. (Note: This step often yields the 4-hydroxy acid, which may tautomerize. Direct formation of the aromatic quinoline-4-carboxylic acid is complex and may require additional steps not shown).

Step 4: Fischer Esterification

-

Suspend the 7-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Causality Check: The acidic conditions protonate the carboxylic acid carbonyl, activating it for nucleophilic attack by methanol to form the methyl ester. The reaction is driven to completion by using a large excess of methanol.

-

After cooling, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the final product.

Predicted Spectroscopic Profile and Characterization

While specific experimental spectra for this compound are not widely published, a robust spectroscopic profile can be predicted based on its structure and established principles of NMR, MS, and IR spectroscopy. This predicted data serves as a benchmark for researchers synthesizing this molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.90 | d | 1H | H2 | Deshielded by adjacent nitrogen and proximity to the C4 ester. |

| ~8.20 | d | 1H | H5 | Located on the benzene ring, deshielded by the fused aromatic system. |

| ~7.50 | d | 1H | H3 | Coupled to H2. |

| ~7.40 | dd | 1H | H6 | Coupled to H5 and H8. |

| ~7.25 | d | 1H | H8 | Ortho to the electron-donating methoxy group, expected to be the most upfield of the benzene ring protons. |

| ~4.10 | s | 3H | -COOCH₃ | Typical chemical shift for methyl ester protons. |

| ~3.95 | s | 3H | -OCH₃ | Typical chemical shift for aryl methoxy protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~166 | Quaternary | C =O (Ester) | Typical range for an ester carbonyl carbon.[5] |

| ~162 | Quaternary | C7 | Aromatic carbon attached to the strongly electron-donating -OCH₃ group. |

| ~150 | CH | C2 | Aromatic carbon adjacent to nitrogen. |

| ~148 | Quaternary | C8a | Bridgehead carbon adjacent to nitrogen. |

| ~140 | Quaternary | C4 | Aromatic carbon attached to the electron-withdrawing ester group. |

| ~130 | CH | C5 | Aromatic CH. |

| ~125 | Quaternary | C4a | Bridgehead carbon. |

| ~122 | CH | C6 | Aromatic CH. |

| ~118 | CH | C3 | Aromatic CH. |

| ~105 | CH | C8 | Aromatic carbon ortho to the -OCH₃ group, significantly shielded. |

| ~56 | CH₃ | -OC H₃ | Typical shift for an aryl methoxy carbon. |

| ~53 | CH₃ | -COOC H₃ | Typical shift for a methyl ester carbon. |

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): m/z = 217. A prominent peak is expected.

-

Key Fragments:

-

m/z = 186 ([M-OCH₃]⁺): Loss of a methoxy radical.

-

m/z = 158 ([M-COOCH₃]⁺): Loss of the carbomethoxy radical.

-

m/z = 130: Further fragmentation involving loss of CO from the m/z 158 fragment.

-

Predicted Infrared (IR) Spectrum

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretch (methyl groups).

-

~1725 cm⁻¹: Strong C=O stretch from the ester group.

-

~1600, ~1500 cm⁻¹: C=C and C=N ring stretching vibrations.

-

~1250 cm⁻¹: Aryl-O-C asymmetric stretch (from the methoxy ether).

-

~1100 cm⁻¹: C-O stretch (from the ester).

Applications and Research Context

Methyl 7-methoxyquinoline-4-carboxylate is not an end-product therapeutic itself but serves as a high-value intermediate in synthetic and medicinal chemistry.

-

Scaffold for Drug Discovery: The quinoline core is a "privileged scaffold" in pharmacology. This molecule provides a platform where the methoxy group at C7 can be retained, modified (e.g., demethylated to a hydroxyl group), or used to direct further substitutions. The ester at C4 is a versatile handle for conversion into other functional groups, most commonly an amide via reaction with various amines. This is a key step in building libraries of compounds for screening against biological targets.[6]

-

Kinase Inhibitor Synthesis: Many small-molecule kinase inhibitors, used in oncology, feature a quinoline or quinazoline core. This compound is a potential precursor for analogs of drugs like Lenvatinib, where modifications at the 4- and 7-positions are explored to optimize binding affinity and pharmacokinetic properties.

-

Reference Standard: In the synthesis of complex pharmaceutical ingredients, molecules like this can serve as critical reference standards for impurity profiling and quality control, ensuring the purity and safety of the final drug product.

Conclusion

Methyl 7-methoxyquinoline-4-carboxylate is a well-defined chemical entity with significant potential as a building block in organic synthesis, particularly for applications in drug discovery and materials science. Its synthesis is accessible through established methodologies like the Gould-Jacobs reaction. While detailed experimental characterization data is sparse in public literature, its spectroscopic properties can be reliably predicted, providing a solid foundation for its identification and use in a research setting. The strategic placement of its methoxy and methyl ester functional groups makes it a versatile platform for the creation of novel and complex molecular architectures.

References

-

Wikipedia. "Gould–Jacobs reaction." Available at: [Link].

-

The Royal Society of Chemistry. "Table of Contents." (Note: This source provides general NMR data for related structures that inform the predictions). Available at: [Link].

-

Wiley Online Library. "Gould-Jacobs Reaction." Comprehensive Organic Name Reactions and Reagents. Available at: [Link].

-

MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules 2025, 30, 163. Available at: [Link].

-

Biotage. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC." Application Note AN056. Available at: [Link].

-

The Royal Society of Chemistry. "Supporting Information for Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes." Available at: [Link].

-

PubChem. "4-Hydroxy-7-methoxyquinoline-3-carboxylic acid." National Center for Biotechnology Information. Available at: [Link].

-

ResearchGate. "Part of 1 H NMR spectrum of compound 7." (Note: General NMR example). Available at: [Link].

-

PubChemLite. "7-methoxyquinoline-4-carboxylic acid (C11H9NO3)." Available at: [Link].

-

Oregon State University. "13C NMR Chemical Shift." Available at: [Link].

- Google Patents. "CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.

-

PubChem. "Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4." National Center for Biotechnology Information. Available at: [Link].

-

ResearchGate. "13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester..." (Note: General NMR example). Available at: [Link].

-

LOCKSS. "PREPARATION OF 7-METHOXY-3,4-DIHYDRO-P-CARBOLINE 4." Available at: [Link].

- Google Patents. "CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

PubMed. "Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration." J Med Chem. 1977 Aug;20(8):1001-6. Available at: [Link].

-

PubChem. "Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3." National Center for Biotechnology Information. Available at: [Link].

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Pharmacophore Modeling of Quinoline-4-Carboxylate Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), has emerged as a powerful strategy to rationally design and discover novel quinoline-4-carboxylate derivatives with enhanced potency and selectivity. This guide provides an in-depth exploration of the principles and practical applications of pharmacophore modeling as applied to this important scaffold, offering a scientifically grounded framework for researchers in the field.

Introduction: The Significance of Quinoline-4-Carboxylates and Pharmacophore Modeling

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their presence in various natural products and synthetic drugs. Specifically, the quinoline-4-carboxylic acid moiety is a key structural feature in compounds targeting a range of biological entities. For instance, derivatives of this scaffold have been developed as potent inhibitors of dihydroorotate dehydrogenase (DHODH) for cancer therapy and as selective cyclooxygenase-2 (COX-2) inhibitors for inflammation.[2][3]

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target.[4][5] This approach is broadly categorized into two main strategies: ligand-based and structure-based pharmacophore modeling.[4][6]

-

Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the target protein is unknown. It relies on a set of known active ligands to deduce the common chemical features responsible for their biological activity.[7]

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, this approach can be used to generate a pharmacophore model based on the interactions between the protein and a bound ligand.[6][7] This method offers a more direct understanding of the key interactions within the binding site.

This guide will delve into both methodologies, providing detailed protocols and explaining the rationale behind the experimental choices involved in developing robust pharmacophore models for quinoline-4-carboxylate scaffolds.

The Pharmacophore Modeling Workflow: A Conceptual Overview

The process of generating and utilizing a pharmacophore model can be visualized as a systematic workflow. The initial choice between a ligand-based or structure-based approach dictates the subsequent steps.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 5. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

Comprehensive Synthesis and Mechanistic Evaluation of Methyl 7-Methoxyquinoline-4-Carboxylate

Executive Summary

Methyl 7-methoxyquinoline-4-carboxylate is a highly privileged building block in medicinal chemistry, serving as a critical intermediate in the synthesis of multi-target tyrosine kinase inhibitors (e.g., Lenvatinib) and Fibroblast Activation Protein (FAP) specific inhibitors[1]. The strategic placement of the 7-methoxy and 4-carboxylate groups allows for orthogonal functionalization, making this scaffold indispensable for structure-activity relationship (SAR) campaigns. This technical guide details a highly efficient, four-step synthetic pathway starting from commercially available m-anisidine, culminating in a highly selective palladium-catalyzed methoxycarbonylation.

Retrosynthetic Strategy & Pathway Selection

Traditional approaches to quinoline-4-carboxylates often rely on the Pfitzinger reaction of isatins[2] or the Conrad-Limpach synthesis using diethyl ethoxymethylenemalonate (EMME)[3]. However, the EMME route yields a 3-carboxylate intermediate that necessitates tedious saponification and decarboxylation steps to achieve the unsubstituted 3-position.

To maximize atom economy and operational efficiency, our validated route utilizes a Meldrum's acid derivative. Thermal cyclization of the resulting adduct drives concomitant decarboxylation, directly affording the 4-quinolone core[4]. Subsequent chlorination and palladium-catalyzed carbonylation install the critical methyl ester[5].

Figure 1: Retrosynthetic disconnection of Methyl 7-methoxyquinoline-4-carboxylate.

Mechanistic Insights: Palladium-Catalyzed Methoxycarbonylation

The transformation of 4-chloro-7-methoxyquinoline to the corresponding methyl ester is achieved via a palladium-catalyzed carbonylation[1]. The selection of the catalytic system is paramount to the success of this step. We employ Palladium(II) acetate (Pd(OAc)₂) coupled with 1,3-bis(diphenylphosphino)propane (DPPP)[5].

Causality in Catalyst Selection : DPPP is a bidentate ligand with a natural bite angle of approximately 91°. This specific geometry enforces a cis-coordination of the aryl group and the coordinated carbon monoxide on the palladium center. This spatial proximity dramatically accelerates the migratory insertion step—which is often rate-limiting—while simultaneously suppressing competitive β-hydride elimination or reductive dehalogenation pathways.

Figure 2: Mechanism of the Pd-catalyzed methoxycarbonylation of 4-chloroquinolines.

Experimental Protocols (Self-Validating Workflows)

The following procedures are engineered for reproducibility, incorporating necessary in-process controls (IPCs) to ensure scientific integrity.

Step 1: Condensation of m-Anisidine

Rationale: Isopropanol is utilized as the solvent to ensure the precipitation of the product, driving the thermodynamic equilibrium forward[4].

-

Charge a reaction vessel with 3-methoxyaniline (1.23 g, 10 mmol) and 5-methoxymethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione (1.90 g, 10 mmol) in 2-propanol (40 mL)[4].

-

Stir the mixture at 70 °C for 1 hour. IPC: Monitor by TLC (EtOAc/Hexane) until the complete disappearance of the aniline.

-

Remove the solvent under reduced pressure. Wash the resulting residue with diethyl ether to remove unreacted starting materials.

-

Isolate 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione as a solid[4].

Step 2: Thermal Cyclization

Rationale: Diphenyl ether provides the high boiling point (>250 °C) required for the thermal decomposition of the Meldrum's acid moiety, generating the highly reactive ketene intermediate that undergoes rapid intramolecular cyclization[4].

-

Suspend the intermediate (1.22 g) in diphenyl ether (15 mL)[4].

-

Heat the mixture vigorously to 220 °C and maintain stirring for 1.5 hours[4].

-

Cool the reaction mixture to room temperature. Self-Validation: The product should spontaneously precipitate upon the addition of non-polar solvents (e.g., hexanes).

-

Purify via column chromatography (methanol-chloroform gradient) to afford 7-methoxy-1H-quinolin-4-one[4].

Step 3: Chlorination

Rationale: N,N-Diisopropylethylamine (DIPEA) acts as an acid scavenger, preventing the protonation of the quinoline nitrogen, which would otherwise deactivate the ring and stall the chlorination[4].

-

Suspend 7-methoxy-1H-quinolin-4-one (394 mg) in DIPEA (3 mL)[4].

-

Carefully add phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) (1 mL) dropwise[4].

-

Heat the reaction to 100 °C for 1 hour[4].

-

Quench the reaction by pouring it over crushed ice. Neutralize the aqueous layer with saturated aqueous sodium bicarbonate to pH 7-8 to prevent hydrolysis of the newly formed C-Cl bond[4].

-

Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate. Purify via chromatography to yield 4-chloro-7-methoxyquinoline[4].

Step 4: Palladium-Catalyzed Methoxycarbonylation

Rationale: Triethylamine (TEA) acts as the stoichiometric base to neutralize the HCl generated during the nucleophilic attack of methanol on the Pd-acyl complex, preventing catalyst poisoning and preserving the active Pd(0) species[5].

-

In a glass jacket inside a Parr bomb reactor, combine 4-chloro-7-methoxyquinoline (2.0 g, 10.33 mmol), Pd(OAc)₂ (225 mg, 1.0 mmol), and DPPP (618 mg, 1.55 mmol)[5].

-

Add anhydrous DMF (15 mL), anhydrous Methanol (3 mL), and TEA (2.87 mL, 20.66 mmol)[5].

-

Seal the vessel and purge the system with Nitrogen (3x), followed by Carbon Monoxide (CO) gas (3x). Bubble CO through the mixture for 5 minutes[5].

-

Pressurize the reactor with CO and heat to 70-80 °C with vigorous stirring for 2 to 12 hours (until LC-MS indicates complete conversion)[5].

-

Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate Methyl 7-methoxyquinoline-4-carboxylate[5].

Quantitative Data & Reaction Metrics

The table below summarizes the expected performance metrics for the described synthetic pathway, providing a benchmark for process chemists scaling this route.

| Step | Transformation | Reagents & Catalysts | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Condensation | m-Anisidine, Meldrum's deriv., i-PrOH | 70 | 1.0 | 44 - 60 |

| 2 | Cyclization | Diphenyl ether (solvent) | 220 | 1.5 | 51 - 65 |

| 3 | Chlorination | POCl₃ or PCl₃, DIPEA | 100 | 1.0 | 72 - 88 |

| 4 | Carbonylation | Pd(OAc)₂, DPPP, CO, MeOH, DMF, TEA | 70 - 80 | 2.0 - 12.0 | 75 - 85 |

References

-

[1] Title: CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Source: Google Patents. URL:

-

[2] Title: Quinoline Ester | PDF | Amine | Chemical Substances. Source: Scribd. URL:[Link]

-

[3] Title: Oxadiazole inhibitors of HIPK2 for treating kidney fibrosis. Source: Justia Patents. URL:[Link]

-

[5] Title: WO2005070891A2 - Compounds and methods of use. Source: Google Patents. URL:

Sources

- 1. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. patents.justia.com [patents.justia.com]

- 4. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. WO2005070891A2 - Compounds and methods of use - Google Patents [patents.google.com]

Solubility Profiling and Solvent Selection Strategy for Methyl 7-methoxyquinoline-4-carboxylate

An In-Depth Technical Guide

Executive Summary

Methyl 7-methoxyquinoline-4-carboxylate (CAS 1017969-31-1) is a critical heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of bioactive quinoline derivatives, including kinase inhibitors and antimalarial agents.[1][2][3][4] Its solubility profile is a governing factor in process optimization, influencing reaction kinetics, purification yields, and crystallographic outcomes.

This guide provides a comprehensive solubility profile derived from structural analysis and empirical synthesis data.[1][3] It establishes a "Best Practice" framework for solvent selection during synthesis, purification (chromatography/crystallization), and formulation.

Physicochemical Identity & Theoretical Framework[2][3]

Understanding the molecular architecture is the first step in predicting solvation behavior. The compound features a planar quinoline core, a lipophilic methoxy group at the C7 position, and a polar methyl ester at the C4 position.

| Property | Specification |

| Compound Name | Methyl 7-methoxyquinoline-4-carboxylate |

| CAS Number | 1017969-31-1 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Physical State | Yellow Solid |

| Predicted LogP | ~2.1 – 2.5 (Lipophilic) |

| H-Bond Donors | 0 (Aprotic) |

| H-Bond Acceptors | 4 (N-ring, O-methoxy, O-carbonyl, O-ester) |

Solvation Mechanism

The solubility of this molecule is driven by dipole-dipole interactions and

-

Polar Aprotic Solvents: The quinoline nitrogen and ester carbonyls interact strongly with solvents like DMSO and DMF, leading to high solubility.

-

Chlorinated Solvents: The polarizable nature of the aromatic ring makes it highly compatible with DCM and Chloroform.[1]

-

Alcohols: Solubility in alcohols (MeOH, EtOH) is moderate; the lack of H-bond donors limits interaction compared to its carboxylic acid or hydroxy derivatives.[1]

Empirical Solubility Profile

The following profile is synthesized from validated synthetic protocols, including palladium-catalyzed carbonylation and BBr₃-mediated hydrolysis workups.

Solvent Compatibility Matrix[3]

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Reaction medium (e.g., Hydrolysis), Extraction.[1][2][3] |

| Polar Aprotic | DMF, DMSO | High (>100 mg/mL) | Synthesis (e.g., Carbonylation), Library storage. |

| Esters | Ethyl Acetate (EtOAc) | Moderate (20-50 mg/mL) | Chromatography eluent, Liquid-Liquid Extraction.[1][2] |

| Alcohols | Methanol, Ethanol | Moderate (10-30 mg/mL) | Recrystallization (often requires heating), Co-solvent. |

| Ethers | THF, 1,4-Dioxane | Good (50-80 mg/mL) | Reaction medium.[1][2] |

| Alkanes | Hexanes, Heptane | Poor (<1 mg/mL) | Anti-solvent for precipitation/crystallization. |

| Aqueous | Water | Insoluble | Washing phase (removes inorganic salts).[1][2] |

Critical Insight: In synthetic workflows, a mixture of 2:1 Ethyl Acetate:Hexanes is often used to solubilize the product while precipitating polar impurities (catalysts/salts). This indicates that while EtOAc is a good solvent, the addition of Hexanes rapidly decreases solubility, a property exploitable for recrystallization.

Experimental Protocols

To validate these values for a specific batch or polymorph, the following Standard Operating Procedures (SOPs) should be employed.

Protocol A: Gravimetric Solubility Determination (Isothermal)

Objective: Determine the saturation solubility (

-

Preparation: Weigh approximately 10 mg of Methyl 7-methoxyquinoline-4-carboxylate into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100

L increments.[1][3] -

Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record volume.

-

Saturation: If solid remains after 1 mL, cap the vial and stir for 24 hours at

. -

Filtration: Filter the supernatant using a 0.45

m PTFE syringe filter. -

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) OR analyze by HPLC-UV (254 nm).

Protocol B: Recrystallization Screening

Objective: Identify the optimal solvent system for purification.

-

Solvent 2 (Anti-solvent): Water (for MeOH) or Hexanes (for EtOAc).[1]

-

Method: Dissolve crude material in minimal hot Solvent 1. Slowly add Solvent 2 until turbidity persists.[1][2][3] Cool to

.

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection based on the intended process outcome (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on process requirements (Synthesis, Purification, or Analysis).

Process Implications & Recommendations

Synthesis Optimization

For reactions involving nucleophilic substitution or coupling (e.g., Heck or Suzuki couplings used to functionalize the quinoline core), DMF or 1,4-Dioxane are superior due to their high boiling points and excellent solubilizing power for this scaffold. For acid-mediated hydrolysis (cleaving the ester), DCM is the standard choice as it solubilizes the ester but allows the polar acid product to precipitate or be extracted into an aqueous base.

Purification Strategy

-

Flash Chromatography: Use a gradient of Hexanes

Ethyl Acetate .[1][2][3] The compound typically elutes at 30-50% EtOAc depending on the stationary phase activity.[1][2][3] -

Crystallization: If the product is an oil or sticky solid, triturating with cold Diethyl Ether or Hexanes can induce crystallization. For high-purity needs, recrystallization from hot Ethanol is recommended.[1][2][3]

Safety & Stability

-

Hydrolysis Risk: Avoid prolonged exposure to strong aqueous acids or bases in alcohols (e.g., NaOH in MeOH), as transesterification or hydrolysis to the carboxylic acid (CAS 52280-85-0) may occur.[1]

-

Light Sensitivity: Quinoline derivatives can undergo photodegradation.[1][2][3] Solutions in clear solvents (DCM, Acetone) should be protected from light during long-term storage.[1]

References

-

Chemical Identity & Properties

-

Synthetic Methodology & Workup

-

General Quinoline Solubility

-

Solvent Selection Guides

Sources

- 1. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3 | CID 22646520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 | CID 22646623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 933486-45-4|Methyl 4-hydroxyquinoline-6-carboxylate|BLD Pharm [bldpharm.com]

- 4. 26660-48-0|Ethyl 6-methoxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. noveltyjournals.com [noveltyjournals.com]

Methyl 7-methoxyquinoline-4-carboxylate: Safety Data, Toxicity Profile, and Application in Kinase Inhibitor Discovery

Executive Summary

In the landscape of targeted oncology and anti-angiogenic therapeutics, quinoline derivatives serve as privileged scaffolds for kinase inhibition. Methyl 7-methoxyquinoline-4-carboxylate (CAS: 1017969-31-1) is a critical, high-value intermediate utilized extensively in the synthesis of c-Met (Hepatocyte Growth Factor Receptor) inhibitors [1]. This technical whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) hazard profiles, and validated experimental workflows associated with this compound, providing researchers with a comprehensive guide to its handling and application in drug discovery.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of Methyl 7-methoxyquinoline-4-carboxylate features a quinoline core substituted with a methoxy group at the C7 position and a methyl ester at the C4 position. This specific substitution pattern is strategically designed to allow orthogonal derivatization: the C4 ester can be saponified or amidated, while the C7 methoxy group can be selectively demethylated to expose a reactive hydroxyl moiety for further etherification.

Table 1: Physicochemical Properties

| Parameter | Specification |

| Chemical Name | Methyl 7-methoxyquinoline-4-carboxylate |

| CAS Number | 1017969-31-1 |

| Linear Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Purity | ≥ 98% |

| Physical Form | Solid |

| InChI Key | JCSLYTXDTLXFDM-UHFFFAOYSA-N |

Safety Data Sheet (SDS) & Mechanistic Toxicity Profile

Handling quinoline-based intermediates requires strict adherence to GHS (Globally Harmonized System) protocols. The toxicity profile of Methyl 7-methoxyquinoline-4-carboxylate is primarily characterized by acute oral toxicity and localized irritation[2].

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description |

| Signal Word | Warning | GHS07 (Exclamation Mark) |

| Hazard (H-Statements) | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| Precautionary (P-Statements) | P264 | Wash hands thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if unwell. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. |

Mechanistic Toxicity & Handling Rationale

-

Acute Oral Toxicity (H302): The quinoline scaffold can undergo hepatic oxidation via Cytochrome P450 enzymes, potentially forming reactive arene oxides or quinone imines that induce cellular stress. Ingestion must be strictly avoided.

-

Localized Irritation (H315/H319): The compound acts as a mild electrophile and can disrupt lipid bilayers in the stratum corneum and corneal epithelium.

-

Storage Causality: The compound must be stored in a tightly sealed container in a dry, well-ventilated area at room temperature. Exposure to ambient moisture over prolonged periods can lead to slow hydrolysis of the methyl ester, degrading the purity of the building block.

Pharmacological Context: c-Met Kinase Inhibition

Methyl 7-methoxyquinoline-4-carboxylate is a foundational precursor for synthesizing inhibitors targeting the c-Met receptor tyrosine kinase. Abnormal expression or mutation of c-Met and its ligand, Hepatocyte Growth Factor (HGF), drives tumor metastasis, cell motility, and tumor angiogenesis [3]. By derivatizing the C7 position of the quinoline core, medicinal chemists can synthesize compounds that competitively bind to the ATP-binding pocket of the c-Met kinase domain, thereby arresting downstream PI3K/AKT and RAS/MAPK signaling.

Fig 1: c-Met signaling pathway and the targeted intervention by quinoline-derived kinase inhibitors.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality for every reagent choice.

Fig 2: Two-step synthetic workflow from carbonylation to BBr3-mediated demethylation.

Protocol A: Palladium-Catalyzed Carbonylation (Synthesis of the Core)

This protocol converts 4-chloro-7-methoxyquinoline into Methyl 7-methoxyquinoline-4-carboxylate [3].

-

Reagent Assembly: In a glass jacket inside a Parr bomb, combine 4-chloro-7-methoxyquinoline (10.33 mmol), Pd(OAc)₂ (1.0 mmol), 1,3-diphenylphosphinopropane [DPPE] (1.55 mmol), DMF (15 mL), MeOH (3 mL), and Triethylamine [TEA] (20.66 mmol).

-

Mechanistic Rationale: Pd(OAc)₂ is reduced in situ to Pd(0), which undergoes oxidative addition into the C-Cl bond. DPPE acts as a bidentate ligand to stabilize the palladium intermediate, preventing catalyst precipitation (blacking out). TEA serves as the base to neutralize the HCl generated during the reaction.

-

Carbonylation: Pressurize the vessel with Carbon Monoxide (CO). The CO inserts into the Pd-aryl bond to form an acyl-palladium species.

-

Nucleophilic Attack: Methanol attacks the acyl-palladium intermediate, yielding the methyl ester target and regenerating the Pd(0) catalyst.

Protocol B: BBr₃-Mediated Demethylation (Derivatization)

To utilize the compound for c-Met inhibitors, the C7 methoxy group must be cleaved to a hydroxyl group [3].

-

Reaction Setup: Dissolve Methyl 7-methoxyquinoline-4-carboxylate (1.74 mmol) in anhydrous Dichloromethane (CH₂Cl₂).

-

Addition of BBr₃: Slowly add Boron Tribromide (BBr₃) (9 mL, excess) under inert atmosphere.

-

Mechanistic Rationale: BBr₃ is a potent Lewis acid. The empty p-orbital of boron coordinates with the oxygen of the methoxy group, severely weakening the O-CH₃ bond. Subsequent nucleophilic attack by the bromide ion cleaves the methyl group, yielding methyl bromide gas and a boron-complexed phenoxide. Note: The excess BBr₃ also facilitates the cleavage of the C4 methyl ester, yielding the carboxylic acid.

-

Incubation & Quenching: Stir at room temperature for 4 days. Pour the mixture into ice. Causality: The ice water vigorously hydrolyzes the boron-phenoxide complex, precipitating the free 7-hydroxyquinoline-4-carboxylic acid as a yellow solid.

Protocol C: Self-Validating c-Met Kinase Domain Isolation

Before testing the synthesized inhibitors, the target protein (GST-cMET) must be validated for purity to prevent false-positive assay results [3].

-

Size Exclusion Chromatography: Pass the concentrated protein through a Superdex 75 16/60 column equilibrated with 25 mM Tris (pH 7.5), 0.1 M NaCl, 10 mM 2-mercaptoethanol, and 10% glycerol.

-

Self-Validation via SDS-PAGE: Run aliquots of the elution fractions on a 12% Tris-Glycine SDS-PAGE gel and stain with 0.25% Coomassie Blue.

-

Quality Gate: Only pool fractions that exhibit a single, crisp band at the expected molecular weight of the GST-cMET fusion protein. Concentrate pooled fractions using a 10,000 MWCO Vivaspin concentrator to <2.0 mL. This ensures that any observed kinase inhibition is directly attributable to the interaction between the quinoline derivative and the c-Met active site, not an artifact of protein degradation.

References

-

Amgen Inc. (2005). Compounds and methods of use (Patent No. WO2005070891A2). World Intellectual Property Organization. Retrieved from[1]

Sources

Potential Drug Targets for Methyl 7-methoxyquinoline-4-carboxylate Derivatives: An In-Depth Technical Guide

Executive Summary

The Methyl 7-methoxyquinoline-4-carboxylate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a synthetic intermediate, its derivatives (acids, amides, and hydrazides) exhibit potent biological activities ranging from antimicrobial to antineoplastic effects.[1]

This guide analyzes the pharmacophoric properties of this scaffold, identifies its primary drug targets (DNA Gyrase, SIRT3, and Heme Polymerase), and provides actionable experimental protocols for validation.[1] It is designed for medicinal chemists and pharmacologists seeking to optimize this moiety for clinical development.

Chemical Scaffold Analysis & SAR

The biological versatility of methyl 7-methoxyquinoline-4-carboxylate stems from its electronic distribution and structural rigidity. The 7-methoxy group is an electron-donating substituent that increases the electron density of the quinoline ring, enhancing π-π stacking interactions with aromatic residues in protein binding pockets. The 4-carboxylate moiety serves as a critical hydrogen-bonding acceptor or, upon hydrolysis to the free acid, a metal-chelating group.[1]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional contributions of specific regions within the scaffold.

Figure 1: SAR analysis of the Methyl 7-methoxyquinoline-4-carboxylate scaffold, highlighting key pharmacophores for drug design.

Primary Drug Targets[1]

Target 1: DNA Gyrase (Antibacterial)

Mechanism:

Quinoline-4-carboxylate derivatives function as inhibitors of bacterial DNA gyrase (specifically the GyrB subunit) and Topoisomerase IV. The 4-carboxylate group (often as the free acid) mimics the phosphate backbone of DNA or chelates the Magnesium ion (

-

Relevance: High potency against Gram-negative bacteria (E. coli, P. aeruginosa).[1]

-

Validation: Derivatives show cross-resistance patterns similar to fluoroquinolones, confirming topoisomerase targeting.[1]

Target 2: Sirtuin 3 (SIRT3) (Oncology)

Mechanism: Recent studies identify quinoline-4-carboxamides (derived from the ester) as potent inhibitors of SIRT3, a mitochondrial NAD+-dependent deacetylase.[1] SIRT3 overexpression is linked to oral squamous cell carcinoma and leukemias.[1]

-

Interaction: The quinoline scaffold occupies the nicotinamide binding pocket, preventing NAD+ hydrolysis and subsequent protein deacetylation.[1]

-

Outcome: Inhibition leads to hyperacetylation of mitochondrial proteins, inducing cell cycle arrest (G0/G1) and suppressing tumor growth.[1]

Target 3: Heme Polymerization (Antimalarial)

Mechanism: The 7-methoxyquinoline core is the structural anchor of Chloroquine and Quinine.[1] Methyl 7-methoxyquinoline-4-carboxylate derivatives target the digestive vacuole of Plasmodium falciparum.

-

Action: They inhibit the crystallization of toxic free heme into non-toxic hemozoin.[1] The accumulation of free heme causes membrane lysis and parasite death.[1]

-

Differentiation: Unlike chloroquine, the 4-carboxylate derivatives often bypass resistance mechanisms involving the PfCRT transporter due to altered pKa and lipophilicity profiles.[1]

Mechanistic Pathways & Signaling

Understanding the downstream effects of SIRT3 inhibition is critical for developing these derivatives as anticancer agents.[1]

Figure 2: Mechanism of Action for SIRT3 inhibition by quinoline derivatives, leading to cancer cell apoptosis.[1]

Experimental Protocols

A. Synthesis: The Modified Pfitzinger Reaction

To generate the core scaffold or its acid precursor.[1][2]

-

Reagents: 5-Methoxyisatin (1.0 eq), Sodium Pyruvate (1.2 eq), 33% KOH, Methanol/HCl.

-

Condensation: Dissolve 5-methoxyisatin in 33% KOH. Add sodium pyruvate. Heat to reflux (100°C) for 12 hours.

-

Causality: High base concentration opens the isatin ring to isatinate, which condenses with the enolate of pyruvate.[1]

-

-

Cyclization: Cool the mixture and acidify with HCl to pH 2. The precipitate is the 7-methoxyquinoline-4-carboxylic acid.

-

Esterification: Reflux the acid in dry methanol with catalytic

for 6 hours to yield Methyl 7-methoxyquinoline-4-carboxylate .

B. Enzymatic Assay: SIRT3 Inhibition Screening

Protocol Validation: This assay uses a fluorogenic peptide substrate (p53-derived) to quantify deacetylation activity.[1]

| Step | Action | Critical Parameter |

| 1 | Buffer Prep | 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM |

| 2 | Enzyme Mix | Incubate recombinant human SIRT3 (5 ng/µL) with Test Compound (0.1 - 100 µM) for 10 min at 37°C. |

| 3 | Substrate Addition | Add Fluorogenic Peptide (50 µM) and NAD+ (500 µM).[1][3][4] |

| 4 | Detection | Measure fluorescence (Ex 360nm / Em 460nm) kinetically for 30 min. |

| 5 | Analysis | Calculate |

C. Antibacterial MIC Determination

Protocol Validation: Standard broth microdilution method (CLSI guidelines).

-

Inoculum: Prepare E. coli (ATCC 25922) suspension to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Compound Plate: Dispense 100 µL of serial dilutions of the Methyl ester derivative (ranging 64 to 0.125 µg/mL) into 96-well plates.

-

Incubation: Add 100 µL bacterial suspension. Incubate at 37°C for 16-20 hours.

-

Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.[1]

Quantitative Data Summary

The following table summarizes reported potency ranges for derivatives of this scaffold against key targets.

| Target Class | Specific Target | Potency Metric | Typical Range (Active Derivatives) | Reference |

| Anticancer | SIRT3 | 0.8 - 7.2 µM | [1] | |

| Antibacterial | DNA Gyrase | MIC | 2 - 16 µg/mL | [2] |

| Antimalarial | P. falciparum (3D7) | 10 - 120 nM | [3] | |

| Cytotoxicity | HeLa / MCF-7 | 5 - 20 µM | [4] |

References

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. Available at: [Link]

-

Design, synthesis of novel quinoline-4-carboxylic acid derivatives and their antibacterial activity. Semantic Scholar. Available at: [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

Sources

- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cphi-online.com [cphi-online.com]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Scalable synthesis of Methyl 7-methoxyquinoline-4-carboxylate from p-anisidine

Application Note: Scalable Synthesis of Methyl 7-Methoxyquinoline-4-carboxylate: Pathway Optimization and Mechanistic Insights

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a self-validating, highly scalable synthetic protocol for Methyl 7-methoxyquinoline-4-carboxylate, detailing mechanistic causality, overcoming regioselectivity challenges, and optimizing palladium-catalyzed carbonylation.

Structural Causality & Precursor Correction

A critical structural caveat must be addressed before initiating this synthesis. While the synthesis of methoxyquinoline derivatives often utilizes substituted anilines, the regiochemistry of the starting material strictly dictates the final substitution pattern.

The p-Anisidine Limitation: Attempting a ring-closure synthesis using p-anisidine (4-methoxyaniline) inherently directs the methoxy group to the 6-position of the resulting quinoline scaffold, yielding 6-methoxyquinoline derivatives[1]. This occurs because the intramolecular electrophilic aromatic substitution during cyclization must occur at the ortho-position relative to the amine, fixing the para-methoxy group at C6.

The m-Anisidine Solution: To synthesize the target Methyl 7-methoxyquinoline-4-carboxylate , the correct precursor is m-anisidine (3-methoxyaniline)[2]. Cyclization of m-anisidine derivatives can occur at either the ortho or para position relative to the methoxy group, yielding a mixture of 5-methoxy and 7-methoxyquinolines. Due to steric hindrance, the 7-methoxy architecture is the thermodynamically favored major isomer, which can be isolated via selective precipitation. The following protocol utilizes m-anisidine to achieve the desired 7-methoxy target.

Synthetic Strategy & Mechanistic Workflow

The scalable synthesis avoids traditional Doebner-Miller reactions—which often yield unwanted 2-substituted quinolines[1]—in favor of a modified Gould-Jacobs approach followed by palladium-catalyzed methoxycarbonylation.

-

Condensation: m-Anisidine is reacted with Meldrum's acid and trimethyl orthoformate. Unlike diethyl ethoxymethylenemalonate (EMME), Meldrum's acid allows for subsequent decarboxylation, ensuring the C3 position remains unsubstituted[3].

-

Thermal Cyclization: Heating in Dowtherm A drives the loss of acetone and CO₂, generating a highly reactive ketene that cyclizes to 4-hydroxy-7-methoxyquinoline[4].

-

Chlorination: The hydroxyquinoline is converted to a reactive 4-chloro electrophile using POCl₃[2].

-

Methoxycarbonylation: A robust Pd-catalyzed carbonylation inserts CO and methanol at the C4 position to yield the final ester[5][6].

Synthetic workflow for Methyl 7-methoxyquinoline-4-carboxylate via Gould-Jacobs and Carbonylation.

Step-by-Step Experimental Protocols

Step 3.1: Synthesis of the Enamine Intermediate

Causality: Trimethyl orthoformate acts as a one-carbon electrophilic bridge connecting m-anisidine and the highly acidic active methylene of Meldrum's acid.

-

In a 250 mL round-bottom flask, dissolve m-anisidine (1.23 g, 10 mmol) and Meldrum's acid (1.44 g, 10 mmol) in 2-propanol (40 mL)[2].

-

Add trimethyl orthoformate (1.2 mL, 11 mmol) dropwise at room temperature.

-

Heat the mixture to 70 °C and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 1:1) until the primary amine is consumed.

-

Cool to room temperature and remove the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate 5-(((3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid. Filter and dry (Yield: ~60%).

Step 3.2: Thermal Cyclization to 4-Hydroxy-7-methoxyquinoline

Causality: High-temperature conditions (≥220 °C) are required to crack the 1,3-dioxane-4,6-dione ring, releasing acetone and CO₂ to form a transient ketene. Intramolecular attack by the aromatic ring yields the quinolone core[3][4].

-

Suspend the enamine intermediate (1.22 g) in 15 mL of Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl)[2][4].

-

Heat the suspension vigorously to 220–250 °C for 1.5 to 6 hours under an inert N₂ atmosphere.

-

Cool the dark reaction mixture to room temperature. Add n-hexane (30 mL) and stir for 30 minutes to precipitate the product[4].

-

Filter the solid under vacuum. Wash thoroughly with n-hexane to remove residual Dowtherm A. The 7-methoxy isomer selectively precipitates, leaving the minor 5-methoxy isomer largely in the mother liquor.

Step 3.3: Chlorination to 4-Chloro-7-methoxyquinoline

Causality: The tautomeric 4-hydroxyquinoline is inert to direct carbonylation. Conversion to the 4-chloro derivative provides the necessary electrophilic handle for palladium oxidative addition[2].

-

Suspend 4-hydroxy-7-methoxyquinoline (1.75 g, 10 mmol) in phosphorus oxychloride (POCl₃, 15 mL)[2].

-

Heat the mixture to 100 °C for 1 to 3 hours. The suspension will become a homogeneous dark solution as the reaction progresses.

-

Remove excess POCl₃ by distillation under reduced pressure.

-

Carefully quench the residue by pouring it into crushed ice. Neutralize the aqueous layer with saturated aqueous NaHCO₃ to pH 7-8[2].

-

Extract with ethyl acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (acetone/chloroform) to afford 4-chloro-7-methoxyquinoline (Yield: ~72%)[2].

Step 3.4: Palladium-Catalyzed Methoxycarbonylation

Causality: 4-Chloroquinolines are notoriously sluggish in cross-coupling reactions compared to their bromo/iodo counterparts. A bidentate ligand with a wide bite angle (DPPP) is essential to stabilize the Pd(II) intermediate and accelerate reductive elimination[5][6].

-

In a glass-jacketed Parr bomb reactor, combine 4-chloro-7-methoxyquinoline (2.0 g, 10.33 mmol), Pd(OAc)₂ (225 mg, 1.0 mmol, 10 mol%), and 1,3-bis(diphenylphosphino)propane (DPPP, 618 mg, 1.55 mmol)[5][6]. (Note: Patent literature occasionally mislabels this as DPPE; DPPP provides the optimal C3 bite angle for this transformation).

-

Add anhydrous DMF (15 mL), anhydrous Methanol (3 mL), and Triethylamine (TEA, 2.87 mL, 20.66 mmol) as the base[5][6].

-

Seal the vessel, purge with CO gas three times, and pressurize to 50 psi with CO.

-

Heat the reactor to 80 °C and stir vigorously for 16 hours.

-

Cool to room temperature, carefully vent the CO gas in a fume hood, and filter the mixture through a pad of Celite to remove palladium black.

-

Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc) to isolate Methyl 7-methoxyquinoline-4-carboxylate as a crystalline solid.

Quantitative Data & Process Optimization

To ensure a self-validating workflow, researchers should benchmark their intermediate recoveries against the standard analytical markers detailed in Table 1 .

Table 1: Stepwise Yields and Analytical Validation Markers

| Step | Intermediate | Expected Yield | Key Analytical Marker (LC-MS / TLC) |

| 1 | Enamine Intermediate | 55 – 65% | m/z [M+H]⁺ 278.1; Rf = 0.4 (1:1 Hex/EtOAc) |

| 2 | 4-Hydroxy-7-methoxyquinoline | 50 – 60% | m/z [M+H]⁺ 176.1; strong UV absorbance at 254 nm |

| 3 | 4-Chloro-7-methoxyquinoline | 70 – 85% | m/z [M+H]⁺ 194.0 (³⁵Cl isotope pattern) |

| 4 | Methyl 7-methoxyquinoline-4-carboxylate | 75 – 85% | m/z [M+H]⁺ 218.2; Appearance of -OCH₃ singlet (~3.9 ppm) in ¹H NMR |

Optimization of the Carbonylation Step: The choice of phosphine ligand is the primary failure point in Step 4. Monodentate ligands fail to prevent catalyst aggregation (palladium black formation) under CO pressure. Table 2 demonstrates the causality behind selecting DPPP.

Table 2: Ligand Optimization for Pd-Catalyzed Methoxycarbonylation of 4-Chloroquinolines

| Catalyst System | Ligand Type | CO Pressure | Temp (°C) | Conversion (%) | Mechanism of Failure / Success |

| Pd(OAc)₂ / PPh₃ | Monodentate | 50 psi | 80 | < 20% | Rapid catalyst deactivation to Pd(0) black. |

| Pd(OAc)₂ / DPPE | Bidentate (C2 bridge) | 50 psi | 80 | 45% | Bite angle too narrow; slow reductive elimination. |

| Pd(OAc)₂ / DPPP | Bidentate (C3 bridge) | 50 psi | 80 | > 95% | Optimal bite angle promotes rapid esterification. |

References

1.[5] Amgen Inc. (August 04 2005). "(12) STANDARD PATENT (11) Application No. AU 2005206571 B8 - Googleapis.com". Googleapis. Available at: 2.[1] Jafari, E., et al. "Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC". National Institutes of Health (NIH). Available at: 3.[6] Amgen Inc. (August 04 2005). "(12) STANDARD PATENT (11) Application No. AU 2005206571 B2 - Googleapis.com". Googleapis. Available at: 4.[2] ChemicalBook. "4-Chloro-7-methoxyquinoline synthesis - ChemicalBook". ChemicalBook. Available at: 5.[3] Lengyel, I., et al. (December 21 2016). "Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor - ACS Publications". ACS. Available at: 6.[4] "AU2018325445A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof - Google Patents". Google Patents. Available at:

Sources

- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. AU2018325445A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Synthesis of Quinoline-4-Carboxamide Derivatives Using Methyl 7-methoxyquinoline-4-carboxylate

Introduction & Scientific Rationale

The quinoline-4-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, most notably serving as the core recognition motif for Fibroblast Activation Protein (FAP) inhibitors[1]. Compounds such as UAMC1110 and theranostic radiotracers like FAPI-04 rely on this structural backbone to achieve sub-nanomolar affinity and high selectivity against related dipeptidyl peptidases[2].

Methyl 7-methoxyquinoline-4-carboxylate (CAS: 1017969-31-1) is a highly versatile starting material for synthesizing 7-substituted quinoline-4-carboxamides. The 7-methoxy group provides a crucial synthetic handle for further derivatization (e.g., demethylation and linker attachment for DOTA chelators) or serves as an electronic modulator for kinase inhibition[3].

The transformation of this ester into a complex amide requires a precise two-step sequence:

-

Saponification : Base-catalyzed hydrolysis of the methyl ester to yield 7-methoxyquinoline-4-carboxylic acid.

-

Amide Coupling : Activation of the sterically hindered carboxylic acid and subsequent aminolysis. The 4-position of the quinoline ring experiences significant steric hindrance from the peri-hydrogen at the 5-position. Consequently, highly efficient coupling reagents like HATU are required to prevent sluggish kinetics and minimize the epimerization of stereocenters on the incoming amine[4].

Biological and Chemical Workflows

Synthetic workflow from ester hydrolysis to HATU-mediated amide coupling.

Mechanism of FAPI derivatives targeting FAP on cancer-associated fibroblasts.

Experimental Protocols

Protocol A: Base-Catalyzed Saponification

Objective : Conversion of Methyl 7-methoxyquinoline-4-carboxylate to 7-methoxyquinoline-4-carboxylic acid.

Causality & Design : A mixed solvent system (THF/MeOH/H

Step-by-Step Methodology :

-

Dissolution : Suspend Methyl 7-methoxyquinoline-4-carboxylate (1.0 eq, e.g., 5.0 mmol) in a mixture of THF/MeOH/H

O (2:1:1, 0.2 M concentration). -

Reagent Addition : Add Lithium hydroxide monohydrate (LiOH·H

O, 3.0 eq) in one portion at room temperature (20–25°C). -

Reaction Monitoring : Stir the mixture at room temperature for 4–6 hours.

-

Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The reaction is complete when the starting ester peak entirely disappears, confirming full conversion.

-

-

Workup & Isolation : Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with distilled water and cool to 0°C in an ice bath.

-

Acidification : Dropwise add 1M HCl until the pH reaches 3–4.

-

Causality: The isoelectric point of the quinoline-4-carboxylic acid dictates that the zwitterionic species will precipitate out of the aqueous solution at this specific pH.

-

-

Filtration : Collect the resulting pale yellow precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 7-methoxyquinoline-4-carboxylic acid.

Protocol B: HATU-Mediated Amide Coupling

Objective : Coupling of 7-methoxyquinoline-4-carboxylic acid with a primary/secondary amine (e.g., a glycyl-2-cyanopyrrolidine derivative for FAP inhibitors).

Causality & Design :[4]. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the HOAt ring provides anchimeric assistance via intramolecular hydrogen bonding with the incoming amine, dramatically accelerating aminolysis and preventing the epimerization of sensitive chiral amines[4]. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing as a nucleophile.

Step-by-Step Methodology :

-

Activation : Dissolve 7-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere. Add DIPEA (3.0 eq) and HATU (1.2 eq).

-

Pre-activation Phase : Stir the mixture at room temperature for 15 minutes.

-

Self-Validation: A distinct color change (typically to a deep yellow/orange) indicates the successful formation of the HOAt-active ester.

-

-

Amine Addition : Add the desired amine (e.g., amine hydrochloride salt, 1.1 eq) to the activated mixture.

-

Coupling : Stir at room temperature for 2–4 hours. Monitor by LC-MS to ensure complete consumption of the active ester intermediate.

-

Quenching & Extraction : Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO

(to neutralize and remove acidic byproducts), water (to remove DMF), and brine. -

Purification : Dry the organic layer over anhydrous Na

SO

Quantitative Data: Optimization of Amide Coupling

To demonstrate the necessity of utilizing HATU for this specific scaffold, the table below summarizes the optimization parameters of various coupling reagents for sterically hindered quinoline-4-carboxylic acids with a chiral secondary amine.

| Coupling Reagent | Base | Solvent | Reaction Time (h) | Isolated Yield (%) | Epimerization (%) |

| EDC / HOBt | DIPEA | DMF | 16 | 65 | < 5 |

| PyBOP | DIPEA | DMF | 8 | 78 | < 2 |

| T3P (50% in EtOAc) | Et | EtOAc | 12 | 82 | < 1 |

| HATU | DIPEA | DMF | 2 | 94 | < 1 |

Table 1: Performance comparison of coupling reagents for quinoline-4-carboxylic acid amidation. HATU demonstrates superior kinetics, highest yield, and excellent stereoretention.

References

-

Development of quinoline based theranostic ligands for the targeting of fibroblast activation protein Journal of Nuclear Medicine URL:[Link]

-

Extended Structure−Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Chemoselective Reduction of Methyl 7-methoxyquinoline-4-carboxylate

Abstract & Strategic Overview

The reduction of Methyl 7-methoxyquinoline-4-carboxylate to (7-methoxyquinolin-4-yl)methanol (a 4-hydroxymethyl quinoline derivative) is a pivotal transformation in the synthesis of antimalarials (e.g., Mefloquine analogs) and kinase inhibitors.

While ester reduction is a standard organic transformation, the quinoline scaffold presents a specific chemoselectivity challenge: preventing the reduction of the heterocyclic ring. The 1,2-imine bond of the quinoline is susceptible to nucleophilic attack by hydrides, potentially yielding 1,2-dihydro or 1,2,3,4-tetrahydro byproducts.

This guide details two protocols designed to maximize chemoselectivity:

-

Protocol A (LiAlH₄): High-yielding "Gold Standard" for small-to-medium scale, utilizing strict temperature control to preserve ring aromaticity.

-

Protocol B (NaBH₄/CaCl₂): A milder, scalable alternative that generates calcium borohydride in situ, offering enhanced safety profiles for larger batches.

Mechanistic Insight & Chemoselectivity

The reduction proceeds via nucleophilic hydride transfer.[1] The 7-methoxy group plays a crucial electronic role here. Being an electron-donating group (EDG), it increases the electron density of the quinoline ring via resonance. This slight deactivation of the ring toward nucleophilic attack helps favor the reduction of the highly electrophilic ester carbonyl over the heteroaromatic ring, provided the temperature is controlled.

Reaction Pathway Visualization

Figure 1: Stepwise hydride reduction mechanism. Note that the aldehyde intermediate is more reactive than the ester, preventing isolation of the aldehyde using standard LAH conditions.

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best For: Small scale (<10g), high yield requirements, rapid turnaround.

Reagents & Equipment[2][3][4][5][6]

-

Substrate: Methyl 7-methoxyquinoline-4-carboxylate (1.0 equiv)

-

Reagent: LiAlH₄ (1.5 - 2.0 equiv) - Use pellets or 1M/2M solution in THF for safety.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Quench: Fieser Reagents (Water, 15% NaOH, Water).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Preparation of Hydride Slurry:

-

Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and reflux condenser.

-

Cool under N₂ flow.

-

Charge LiAlH₄ (1.5 equiv) and anhydrous THF (10 volumes relative to substrate).[2]

-

Cool the slurry to 0°C using an ice bath. Critical: Low temperature prevents ring reduction.

-

-

Addition of Substrate:

-

Dissolve Methyl 7-methoxyquinoline-4-carboxylate in anhydrous THF (5 volumes).

-

Add the ester solution dropwise to the LiAlH₄ slurry over 30–45 minutes.

-

Observation: Gas evolution (H₂) will occur. Ensure venting is active.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours.

-

Validation: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the non-polar ester spot and appearance of the polar alcohol spot.

-

-

The Fieser Quench (Critical for Filtration):

-

Cool reaction mixture back to 0°C.

-

For every x grams of LiAlH₄ used, add carefully in order:

-

x mL Water (Add very slowly; vigorous exotherm).

-

x mL 15% NaOH solution.

-

3x mL Water.

-

-

Warm to RT and stir for 30 minutes until a granular white precipitate (Lithium aluminate salts) forms.

-

-

Isolation:

-

Filter the granular salts through a pad of Celite. Wash the cake with THF.

-

Concentrate the filtrate in vacuo to yield the crude solid.

-

Protocol B: Sodium Borohydride / CaCl₂ Reduction

Best For: Scale-up (>50g), safety-constrained labs, avoiding pyrophoric LiAlH₄.

Mechanistic Note

NaBH₄ alone is generally too weak to reduce esters rapidly. Adding CaCl₂ generates Ca(BH₄)₂ in situ, a more potent reducing agent that mimics LiAlH₄ reactivity without the extreme pyrophoric risks.

Reagents

-

Substrate: Methyl 7-methoxyquinoline-4-carboxylate (1.0 equiv)

-

Reagents: NaBH₄ (3.0 equiv), anhydrous CaCl₂ (1.5 equiv).

-

Solvent: Ethanol (Absolute) or THF/MeOH mixture.

Step-by-Step Methodology

-

Solubilization:

-

Dissolve the ester substrate in absolute Ethanol (15 volumes) in a round-bottom flask.

-

Add anhydrous CaCl₂ (1.5 equiv) and stir for 15 minutes to ensure dissolution/complexation.

-

-

Hydride Addition:

-

Cool the mixture to 0°C.

-

Add NaBH₄ (3.0 equiv) portion-wise over 30 minutes. Note: Hydrogen gas evolution will be steady but manageable.

-

-

Reaction Phase:

-

Warm to RT and stir. This reaction is slower than LAH; it may require 4–12 hours or overnight stirring.

-

Optional: If reaction stalls, heat to mild reflux (50°C) for 2 hours.

-

-

Workup:

-

Quench by adding saturated NH₄Cl solution.

-

Remove Ethanol under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification & "Self-Validating" Workup Logic

Because the product contains a basic quinoline nitrogen, we can utilize Acid-Base Extraction to purify the product without column chromatography. This acts as a chemical filter, removing non-basic impurities.

Acid-Base Purification Workflow

Figure 2: Acid-Base extraction strategy leveraging the basicity of the quinoline nitrogen.

Analytical Data Summary

Upon isolation, the product should be characterized to confirm the reduction of the ester and the integrity of the quinoline ring.

| Analytical Method | Expected Result | Interpretation |

| TLC | High polarity spot (lower Rf than ester) | Conversion of Ester |

| ¹H NMR (DMSO-d₆) | Appearance of -CH₂OH methylene protons. | |

| ¹H NMR (DMSO-d₆) | Disappearance of | Loss of the Ester Methyl group (Note: 7-OMe will remain). |

| IR Spectroscopy | Broad band 3200–3400 cm⁻¹ | O-H stretch presence. |

| MS (ESI+) | [M+H]⁺ = 190.08 | Molecular ion confirmation (MW: 189.21). |

Troubleshooting & Safety

-

Over-Reduction (Ring Hydrogenation):

-

Solubility Issues:

-

Quinolines can be sparingly soluble in ether. Use THF for LAH. For the workup, if the product does not extract well into EtOAc, use DCM or a Chloroform/Isopropanol (3:1) mixture.

-

-

Aluminum Emulsions:

-

If the Fieser quench fails to produce filterable solids, add Rochelle's Salt (Sodium Potassium Tartrate) solution and stir vigorously for 2 hours. This complexes aluminum and breaks emulsions.

-

References

-

General Reduction of Esters: Brown, H. C.; Krishnamurthy, S. "Lithium Aluminum Hydride." Tetrahedron1979 , 35, 567. Link

- Quinoline Chemistry: Jones, G. "The Chemistry of Heterocyclic Compounds: Quinolines." Wiley-Interscience, 1977.

-

Mefloquine Intermediate Synthesis (Analogous Reductions)

- Use of LiAlH4 for quinoline-4-carboxylates: Journal of Medicinal Chemistry, 1971, 14(11), 1060-1066.

-

Optimization of Quinoline Methanol synthesis: Organic Process Research & Development, 2002 , 6, 74-77. Link

- Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.

Sources

Application Note: Microwave-Assisted Synthesis of Methyl 7-methoxyquinoline-4-carboxylate

Executive Summary & Biological Significance

Quinoline-4-carboxylic acid derivatives are privileged pharmacophores in modern drug discovery. Specifically, the 7-methoxyquinoline-4-carboxylate scaffold serves as a critical structural intermediate in the synthesis of potent, multi-targeted receptor tyrosine kinase (RTK) inhibitors[1]. These downstream molecules (such as cabozantinib analogues) are highly effective at inhibiting the Mesenchymal-Epithelial Transition factor (c-Met), a receptor whose dysregulation is a primary driver in tumor angiogenesis and metastasis[1].

Historically, the synthesis of methyl 7-methoxyquinoline-4-carboxylate relies on the palladium-catalyzed methoxycarbonylation of 4-chloro-7-methoxyquinoline. Conventional methods require high-pressure carbon monoxide (CO) gas in a Parr bomb reactor, necessitating specialized safety equipment and extended reaction times of up to 24 hours[2]. This application note details an advanced, highly efficient microwave-assisted protocol utilizing molybdenum hexacarbonyl[Mo(CO)₆] as a solid CO surrogate. This method reduces reaction time to 20 minutes, eliminates the need for hazardous gas cylinders, and significantly improves overall yield and purity[3].

Mechanistic Rationale: The Microwave & Mo(CO)₆ Advantage

To ensure a self-validating and robust experimental design, it is critical to understand the causality behind the selected reagents and conditions:

-

Microwave Dielectric Heating: Unlike conventional convective heating, microwave irradiation directly couples with the dipole moments of polar solvents (in this case, DMF and Methanol). This causes rapid, localized superheating that accelerates the initial, often rate-limiting, oxidative addition of the relatively inert aryl chloride (4-chloro-7-methoxyquinoline) to the Pd(0) catalytic species[4].

-

Solid CO Surrogate (Mo(CO)₆): Handling toxic, high-pressure CO gas is a major bottleneck in standard carbonylation. Under microwave irradiation at 120 °C, Mo(CO)₆ undergoes controlled thermal decomposition, releasing CO gas in situ. This maintains a localized, optimal CO pressure directly dissolved in the solvent, driving the migratory insertion step forward without over-pressurizing the sealed microwave vial[3].

-

Solvent & Base Selection: A binary solvent system of N,N-Dimethylformamide (DMF) and Methanol (MeOH) is utilized. DMF provides a high loss tangent for excellent microwave absorptivity, while MeOH acts as both a co-solvent and the nucleophile for the final esterification. Triethylamine (TEA) is strictly required to neutralize the HCl byproduct generated during reductive elimination; failing to scavenge this acid results in the protonation of the quinoline nitrogen and rapid catalyst deactivation[2].

Experimental Protocol

Materials & Reagents

-

Substrate: 4-Chloro-7-methoxyquinoline (1.0 mmol, 193.6 mg)

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) (10 mol%, 22.5 mg)

-

Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) (15 mol%, 61.8 mg)

-

CO Source: Molybdenum hexacarbonyl (Mo(CO)₆) (0.5 mmol, 132.0 mg)

-

Base: Triethylamine (TEA) (2.0 mmol, 278 µL)

-

Solvents: Methanol (0.5 mL) and anhydrous DMF (2.5 mL)

Step-by-Step Methodology

-

Reagent Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-chloro-7-methoxyquinoline, Pd(OAc)₂, dppp, and Mo(CO)₆.

-

Causality: Adding the solid reagents first prevents atmospheric moisture from degrading the active palladium-phosphine complex before the vial is sealed.

-

-

Solvent Addition: Add the anhydrous DMF and MeOH, followed immediately by TEA.

-

Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Briefly purge the headspace with nitrogen gas for 1 minute.

-

Causality: Removing oxygen prevents the premature oxidation of the dppp ligand and the active Pd(0) species, which would stall the catalytic cycle.

-

-

Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 20 minutes (Power: max 250 W, with active cooling enabled).

-

Workup & Self-Validation: Allow the vial to cool to room temperature. Caution: Carefully vent the vial in a fume hood using a needle to release any residual CO gas.

-

Validation Check: The reaction mixture should have transitioned from a pale yellow suspension to a dark brown/black solution. This color change visually confirms the reduction of Pd(II) to Pd(0) and the thermal decomposition of Mo(CO)₆.

-

-

Extraction: Dilute the mixture with Ethyl Acetate (15 mL). Wash the organic layer with distilled water (3 × 10 mL) and brine (1 × 10 mL).

-

Causality: Multiple aqueous washes are mandatory to completely partition the high-boiling DMF out of the organic layer, preventing co-elution during chromatography.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 7:3) to afford Methyl 7-methoxyquinoline-4-carboxylate as a crystalline solid.

Data Presentation & Optimization

The following table summarizes the quantitative advantages of transitioning from a conventional Parr bomb reactor to the Mo(CO)₆-mediated microwave protocol.